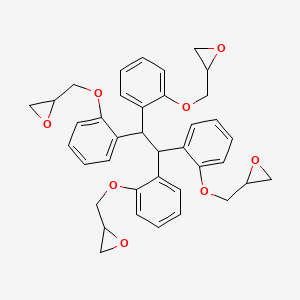
2,2',2'',2'''-(Ethane-1,2-diylidenetetrakis(phenyleneoxymethylene))tetraoxirane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’,2’‘,2’‘’-(Ethane-1,2-diylidenetetrakis(phenyleneoxymethylene))tetraoxirane is a complex organic compound with the molecular formula C38H38O8. It is known for its unique structure, which includes four oxirane (epoxy) groups attached to a central ethane backbone through phenyleneoxymethylene linkages. This compound is used in various industrial applications, particularly in the production of epoxy resins and adhesives.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,2’‘,2’‘’-(Ethane-1,2-diylidenetetrakis(phenyleneoxymethylene))tetraoxirane typically involves the reaction of 1,1,2,2-tetrakis(4-hydroxyphenyl)ethane with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of glycidyl ether intermediates, which then cyclize to form the oxirane rings. The reaction conditions usually include a temperature range of 50-70°C and a reaction time of several hours .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic reaction as the laboratory synthesis but is optimized for large-scale production. The use of catalysts and advanced purification techniques helps in achieving high purity levels required for industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions
2,2’,2’‘,2’‘’-(Ethane-1,2-diylidenetetrakis(phenyleneoxymethylene))tetraoxirane undergoes several types of chemical reactions, including:
Oxidation: The oxirane rings can be oxidized to form diols.
Reduction: The compound can be reduced to form alcohols.
Substitution: The oxirane rings can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols are commonly used in substitution reactions.
Major Products
Oxidation: Diols
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2,2’,2’‘,2’‘’-(Ethane-1,2-diylidenetetrakis(phenyleneoxymethylene))tetraoxirane has several scientific research applications:
Chemistry: Used as a monomer in the synthesis of advanced epoxy resins.
Biology: Studied for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Investigated for its potential use in the development of biocompatible adhesives and coatings for medical devices.
Industry: Widely used in the production of high-performance coatings, adhesives, and composites.
Mécanisme D'action
The mechanism of action of 2,2’,2’‘,2’‘’-(Ethane-1,2-diylidenetetrakis(phenyleneoxymethylene))tetraoxirane primarily involves the reactivity of its oxirane rings. These rings can undergo ring-opening reactions with various nucleophiles, leading to the formation of stable covalent bonds. This reactivity is exploited in the formation of epoxy resins, where the compound acts as a cross-linking agent, providing mechanical strength and chemical resistance to the final product .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,1,2,2-Tetrakis(4-glycidyloxyphenyl)ethane
- Tetraphenylolethane glycidyl ether
- Tetraphenylolethane, epichlorohydrin epoxy resin
Uniqueness
2,2’,2’‘,2’‘’-(Ethane-1,2-diylidenetetrakis(phenyleneoxymethylene))tetraoxirane is unique due to its high reactivity and ability to form highly cross-linked polymer networks. This makes it particularly valuable in applications requiring high mechanical strength and chemical resistance, such as advanced composites and high-performance coatings .
Propriétés
Numéro CAS |
27043-37-4 |
|---|---|
Formule moléculaire |
C38H38O8 |
Poids moléculaire |
622.7 g/mol |
Nom IUPAC |
2-[[2-[1,2,2-tris[2-(oxiran-2-ylmethoxy)phenyl]ethyl]phenoxy]methyl]oxirane |
InChI |
InChI=1S/C38H38O8/c1-5-13-33(43-21-25-17-39-25)29(9-1)37(30-10-2-6-14-34(30)44-22-26-18-40-26)38(31-11-3-7-15-35(31)45-23-27-19-41-27)32-12-4-8-16-36(32)46-24-28-20-42-28/h1-16,25-28,37-38H,17-24H2 |
Clé InChI |
BJSADSPMCGIFMP-UHFFFAOYSA-N |
SMILES canonique |
C1C(O1)COC2=CC=CC=C2C(C3=CC=CC=C3OCC4CO4)C(C5=CC=CC=C5OCC6CO6)C7=CC=CC=C7OCC8CO8 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



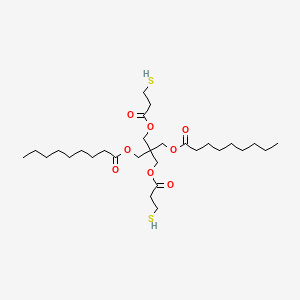

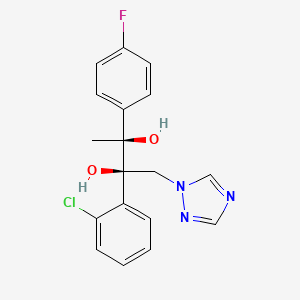

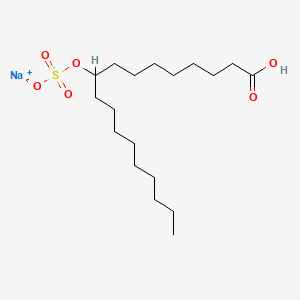
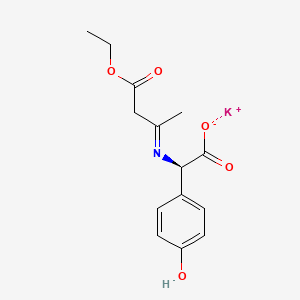
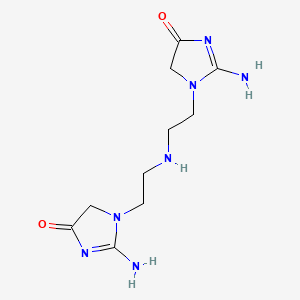
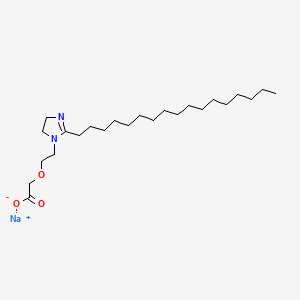
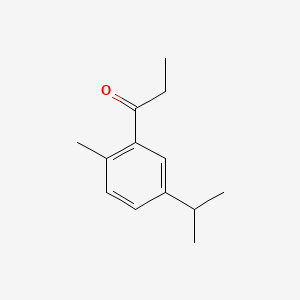

![Methyl 2-[[(3,5-dimethyl-3-cyclohexen-1-YL)methylene]amino]benzoate](/img/structure/B12693700.png)


